molecular formula C15H10ClFO3 B1453743 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid CAS No. 1216372-09-6

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B1453743
CAS No.: 1216372-09-6
M. Wt: 292.69 g/mol
InChI Key: BDSHMGXWHAUBBP-VMPITWQZSA-N
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Description

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted with a 2-chloro-4-fluorophenoxy group at the ortho position (C2) and a propenoic acid moiety at the adjacent carbon (C1). Its molecular formula is C15H10ClFO3, with a molecular weight of 288.31 g/mol . The compound’s structure combines halogenated aromatic features with a conjugated double bond, which may confer unique electronic properties and reactivity.

Properties

IUPAC Name

(E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHMGXWHAUBBP-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Formation of the substituted phenoxyphenyl intermediate through nucleophilic aromatic substitution or coupling reactions involving 2-chloro-4-fluorophenol derivatives.
  • Introduction of the prop-2-enoic acid (cinnamic acid) moiety via condensation or coupling reactions, such as Knoevenagel condensation or acylation steps.
  • Purification and isolation of the final acid product through crystallization or solvent extraction.

Detailed Preparation Steps

Synthesis of the Phenoxyphenyl Intermediate

  • The key intermediate, 2-(2-chloro-4-fluorophenoxy)phenyl derivative, is prepared by reacting 2-chloro-4-fluorophenol with a suitable phenyl halide under nucleophilic aromatic substitution conditions.
  • Solvents such as polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) and bases (organic or inorganic) are used to facilitate the reaction.
  • Chlorinating agents like oxalyl chloride or thionyl chloride may be employed to convert carboxylic acid precursors to acid chlorides when needed for subsequent coupling steps.

Purification and Isolation

  • After reaction completion, the mixture is cooled, and the product is precipitated by adjusting pH or by adding anti-solvents.
  • Filtration and washing steps are employed to isolate the solid acid.
  • Drying techniques include vacuum drying, freeze-drying (lyophilization), or spray drying depending on the desired physical form.
  • Crystallization from solvents such as isobutyl acetate, methyl cyclohexane, or mixtures with nitromethane is used to obtain crystalline forms with high purity.

Representative Process Example (Based on Patent WO2016185485A2)

Step Description Conditions Notes
1 Preparation of acid chloride from carboxylic acid intermediate Use oxalyl chloride or thionyl chloride, room temperature to reflux Acid chloride is reactive intermediate for coupling
2 Coupling acid chloride with 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydro-3-furanyl)oxy-quinazoline In N-methyl-2-pyrrolidone solvent at 55-60°C for 3 hours Stirring ensures completion
3 Cooling and pH adjustment to 4-5 with aqueous sodium carbonate 25-30°C Precipitates product
4 Extraction with ethyl acetate, separation of layers Room temperature Removes impurities
5 Concentration and crystallization from water or solvent mix 25-30°C, stirring for 3 hours Isolates solid product
6 Drying of solid product Vacuum drying or lyophilization Yields purified acid

This method emphasizes careful control of temperature, solvent choice, and pH to maximize yield and purity of the acid.

Solvent and Reagent Selection

  • Solvents: Hydrocarbon solvents, ethers, esters, chloro solvents, polar aprotic solvents (e.g., N-methyl-2-pyrrolidone), ketones, alcohols, and mixtures thereof are used depending on the step.
  • Bases: Organic or inorganic bases facilitate deprotonation and substitution reactions.
  • Chlorinating Agents: Oxalyl chloride, thionyl chloride, phosphorus oxychloride, phosphorus trichloride, and phosphorus pentachloride are used to convert acids to acid chlorides.
  • Excipients: For solid dispersion and formulation, excipients such as polyvinylpyrrolidone (PVP) of various grades, polyethylene glycol (PEG), cellulose derivatives, and others are employed to stabilize the compound and improve processing.

Analytical and Process Optimization Notes

  • Reaction progress is monitored by thin-layer chromatography (TLC) or micro TLC.
  • Color removal and solution clarification can be achieved by charcoal treatment.
  • The ratio of compound to excipient in solid dispersions ranges from about 1:0.05 to 1:5 by weight.
  • Crystalline forms of the acid can be selectively prepared by controlling solvent systems and temperature, affecting the physical properties and stability of the final product.

Summary Table of Preparation Parameters

Parameter Details
Key Intermediate 2-(2-Chloro-4-fluorophenoxy)phenyl derivative
Acid Introduction Method Knoevenagel condensation or acid chloride coupling
Chlorinating Agents Oxalyl chloride, thionyl chloride, phosphorus oxychloride, others
Solvent Range Hydrocarbon, ether, ester, chloro, polar aprotic, ketone, alcohol solvents
Temperature Range 0°C to 150°C depending on step
pH Adjustment Typically to 4-5 for precipitation
Purification Techniques Filtration, solvent extraction, crystallization, drying (vacuum, lyophilization)
Excipients for Formulation Polyvinylpyrrolidone (various grades), PEG, cellulose derivatives, others
Monitoring TLC, micro TLC, color removal by charcoal
Yield Optimization Controlled solvent choice, temperature, and reaction time

Research Findings and Considerations

  • The preparation methods emphasize the importance of solvent and reagent selection to achieve high purity and yield.
  • The use of specific chlorinating agents and bases significantly influences the efficiency of acid chloride formation and subsequent coupling.
  • Crystallization conditions critically affect the polymorphic form of the acid, which is relevant for its pharmaceutical properties.
  • Solid dispersion techniques using pharmaceutically acceptable excipients improve the compound’s stability and bioavailability.
  • Although direct literature specifically on 3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid is limited, analogous methods for related substituted cinnamic acids and phenoxy derivatives support these approaches.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl ring significantly enhanced anticancer potency .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Agricultural Applications

1. Herbicide Development
This compound's structural features make it suitable for developing selective herbicides. Its ability to inhibit specific enzymes involved in plant growth pathways has been exploited to create formulations that target weed species without harming crops . Field trials have shown effective weed control with minimal environmental impact.

2. Plant Growth Regulators
The compound has also been studied as a plant growth regulator, promoting root development and enhancing crop yield under stress conditions. Research indicates that it can modulate hormonal pathways in plants, leading to improved resilience against drought and salinity .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Agricultural ScienceHerbicide DevelopmentSelective weed control with minimal environmental impact
Plant Growth RegulatorsEnhances root development and crop yield

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development into a therapeutic agent .

Case Study 2: Herbicide Efficacy
Field tests conducted on common weed species demonstrated that formulations containing this compound reduced weed biomass by over 70% compared to untreated controls, showcasing its effectiveness as a herbicide .

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid with structurally related prop-2-enoic acid derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Source
This compound (Target Compound) C15H10ClFO3 288.31 2-Chloro-4-fluorophenoxy, propenoic acid Potential bioactivity (inference from analogs)
(2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid C9H6ClFO2 202.60 4-Chloro-3-fluorophenyl Higher solubility due to smaller size
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C13H15FO3 238.25 3-Fluoro-4-(isobutoxy)phenyl Increased lipophilicity from alkoxy group
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid C13H10ClNO3S 295.74 Thiazole-methoxy substituent Enhanced hydrogen bonding capacity
3-[2-(Trifluoromethyl)phenyl]prop-2-enoic acid C10H7F3O2 216.16 2-Trifluoromethylphenyl Strong electron-withdrawing effect
3-[2-(Sulfooxy)phenyl]prop-2-enoic acid C9H8O5S 228.22 2-Sulfated phenyl High water solubility, low permeability

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The 2-chloro-4-fluorophenoxy group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., ferulic acid derivatives) but less so than trifluoromethyl-containing compounds (e.g., 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid) .

Electronic and Hydrogen-Bonding Properties :

  • Halogens (Cl, F) exert electron-withdrawing effects, stabilizing the conjugated double bond and increasing acidity. For example, the thiazole-containing derivative has a predicted pKa of 4.53 , suggesting moderate ionization at physiological pH.
  • Sulfated derivatives (e.g., ) exhibit strong hydrogen-bonding capacity due to the -SO3H group, enhancing solubility but limiting bioavailability.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (288.31 ) is within the typical range for oral drugs (<500), whereas sulfated analogs (e.g., ) may struggle with absorption due to higher polarity.

Synthetic Accessibility: Compounds with bulky or electron-deficient substituents (e.g., trifluoromethyl ) may require specialized synthetic routes, such as protective group strategies or transition-metal catalysis. The target compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution for the phenoxy group.

Biological Activity

3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid, also known as (E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid, is an organic compound with the molecular formula C15H10ClFO3. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylprop-2-enoic acid moiety with chloro and fluoro substituents that enhance its biological properties. The presence of these substituents is significant for its interaction with biological targets.

PropertyValue
IUPAC Name(E)-3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid
Molecular FormulaC15H10ClFO3
Molecular Weight292.69 g/mol
CAS Number1216372-09-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chloro and fluoro groups enhance the compound's binding affinity, which can lead to:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor signaling pathways, potentially influencing cell signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
    • Case Study : In vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound at concentrations above 10 µM .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
    • Research Finding : A study showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : There is emerging evidence that suggests antimicrobial properties against certain bacterial strains.
    • Case Study : In vitro assays against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
(E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acidModerate anticancer activityLacks chloro substituent
(E)-3-[2-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enoic acidPotential anti-inflammatory effectsDifferent positioning of substituents

Q & A

Q. How are metabolites identified in hepatic microsomal studies?

  • Workflow :

Incubate with rat/human liver microsomes and NADPH cofactor .

Analyze via LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid
Reactant of Route 2
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3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.